Methyllycaconitine

Description

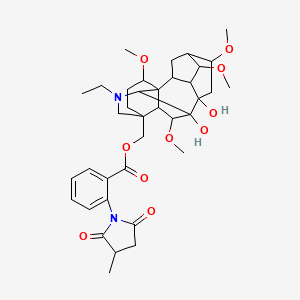

Structure

2D Structure

Properties

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTANAWLDBYGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Natural Occurrence of Methyllycaconitine

Plant Sources and Ecological Significance in Alkaloid Production

Methyllycaconitine (B43530) is a naturally occurring toxin found predominantly in plant species belonging to the genera Delphinium (larkspurs) and Aconitum (monkshoods). rsc.orgwikipedia.org The first isolation of the compound was from Delphinium brownii. nih.gov These plants produce a wide array of norditerpenoid alkaloids, with MLA being one of the principal toxins identified in many tall larkspur species responsible for significant livestock poisoning on North American mountain rangelands. wikipedia.orgacs.org

The production of secondary metabolites like this compound is considered an evolutionary adaptation for defense. acs.org These compounds are not essential for the plant's basic metabolism, photosynthesis, or reproduction but serve crucial ecological roles. acs.org The potent neurotoxicity of MLA acts as a powerful deterrent against herbivory by insects and larger animals. nih.govacs.org By discouraging predation, these alkaloids enhance the plant's survival and reproductive success in its environment. acs.org In some contexts, alkaloids stored in seeds may also function as a nitrogen reserve for germination and early growth. acs.org

Table 1: Documented Plant Sources of this compound This interactive table summarizes the primary plant genera known to produce this compound.

| Genus | Common Name | Significance |

|---|---|---|

| Delphinium | Larkspur | Primary source, with many species containing MLA. wikipedia.org |

Isoprenoid Precursors and Early Enzymatic Steps in Diterpenoid Biosynthesis

The biosynthesis of all terpenoids, including the diterpenoid scaffold of this compound, begins with simple five-carbon building blocks. nih.govnih.gov Plants utilize two distinct pathways to produce these universal isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). researchgate.netnih.gov

The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway operates within the plastids and is the primary source of precursors for monoterpenes (C10), carotenoids (C40), and, crucially, diterpenes (C20). researchgate.netnih.gov

For diterpenoid alkaloids, the biosynthesis initiates in the plastids via the MEP pathway. Through a series of enzymatic reactions, IPP and DMAPP are combined to form geranylgeranyl diphosphate (GGPP), a 20-carbon molecule that serves as the direct precursor to the vast family of diterpenoids. nih.gov

Table 2: Key Precursors in Diterpenoid Biosynthesis This interactive table outlines the foundational molecules in the early stages of diterpenoid synthesis.

| Precursor | Abbreviation | Carbon Atoms | Biosynthetic Pathway | Role |

|---|---|---|---|---|

| Isopentenyl Diphosphate | IPP | 5 | MVA & MEP | Universal C5 building block. nih.gov |

| Dimethylallyl Diphosphate | DMAPP | 5 | MVA & MEP | Universal C5 building block, isomer of IPP. nih.gov |

Proposed Biosynthetic Pathways of Norditerpenoid Alkaloids Leading to this compound

The transformation of the linear C20 precursor, GGPP, into the complex, nitrogen-containing hexacyclic structure of this compound involves numerous enzymatic steps. While the full pathway is far from resolved, recent research has identified the crucial entry steps that form the initial diterpenoid scaffold. nih.govnih.gov

The proposed pathway begins with the formation of a key intermediate, atisinium. nih.govnih.gov This process involves a series of enzymes identified through comparative transcriptomics in Delphinium grandiflorum and Aconitum plicatum. nih.govnih.gov

Diterpene Scaffolding: A pair of terpene synthases (TPS) first cyclizes GGPP to create the foundational atisane-type diterpene skeleton. nih.gov

Oxidative Modifications: Three distinct cytochrome P450 enzymes then perform a series of oxidative reactions on this scaffold. nih.gov

Nitrogen Incorporation: A reductase, with little similarity to other known enzymes, incorporates nitrogen into the molecule. nih.govnih.gov Studies using isotopically labeled substrates have shown a preference for ethanolamine (B43304) as the nitrogen source for the majority of these alkaloids. nih.govnih.gov

Following the formation of this initial atisane-type alkaloid, a series of extensive and largely uncharacterized modifications must occur. These proposed, but not yet fully identified, steps include numerous oxidations, acylations, and methylations that tailor the core structure into the highly complex C19 norditerpenoid alkaloid this compound. rsc.orgnih.gov The general themes in alkaloid biosynthesis suggest that the formation of the complex scaffold likely involves the accumulation of amine and aldehyde precursors, leading to the formation of an iminium cation and subsequent Mannich-like reactions. whiterose.ac.uk

Table 3: Identified Enzymes in the Early Biosynthesis of Diterpenoid Alkaloids This interactive table lists the enzymes characterized in the initial scaffold-forming steps leading towards norditerpenoid alkaloids.

| Enzyme Type | Function | Organism of Discovery |

|---|---|---|

| Terpene Synthase (TPS) pair | Cyclization of GGPP to form diterpene skeleton. | Delphinium grandiflorum, Aconitum plicatum nih.govnih.gov |

| Cytochrome P450 (3 enzymes) | Oxidative modifications of the diterpene scaffold. | Delphinium grandiflorum, Aconitum plicatum nih.govnih.gov |

Unidentified Enzymes and Missing Links in the this compound Biosynthetic Cascade

Despite recent progress in identifying the entry-point enzymes, significant "missing links" exist in the biosynthetic pathway leading to this compound. rsc.org The steps that occur after the initial atisinium scaffold is formed are numerous and represent a major gap in current knowledge. nih.gov The greatest challenge is the reconstruction of the entire pathway to a specific final product like MLA, rather than the initial common steps. nih.gov

The primary unidentified components of the cascade are the specific enzymes responsible for the extensive "tailoring" of the molecule. These include:

Oxygenases: A suite of enzymes, likely additional cytochrome P450s, that add multiple hydroxyl and ether functionalities across the carbon skeleton.

Acyltransferases: The enzyme responsible for attaching the distinctive 2-(methylsuccinimido)benzoyl moiety to the C-18 position, a group critical for MLA's biological activity. acs.org

Methyltransferases: Enzymes that add the various methyl groups found on the final structure.

A particularly crucial and unknown step is the mechanism and timing of the skeletal rearrangement that converts the C20 diterpenoid backbone into the C19 norditerpenoid structure characteristic of MLA. rsc.org Elucidating these missing steps remains a formidable challenge, and modern approaches combining transcriptomics, metabolomics, and functional genomics are being employed to identify the genes and characterize the enzymes that complete the biosynthesis of this complex alkaloid. researchgate.net

Chemical Synthesis and Analog Development of Methyllycaconitine

Total Synthesis Strategies for Methyllycaconitine (B43530) and Related Norditerpenoid Alkaloids

As of the current literature, a total synthesis of this compound has not been reported. capes.gov.br However, a semi-synthesis was accomplished in 1994, starting from lycoctonine (B1675730), the parent amino-alcohol of MLA, which can be obtained through the alkaline hydrolysis of the natural product. capes.gov.br This underscores the complexity of the MLA molecule, with its highly oxygenated and stereochemically rich hexacyclic core.

The broader family of diterpenoid and norditerpenoid alkaloids, however, has been the subject of numerous synthetic endeavors. These complex natural products, characterized by their cage-like, three-dimensional structures, demand innovative synthetic strategies. acs.org A prevalent challenge is the efficient construction of the polycyclic framework and the precise installation of various substituents. acs.org

Synthetic strategies towards related C19 norditerpenoid alkaloids, like those of the lycoctonine-type, often involve radical-based cyclizations to form key ring systems. rsc.org For instance, the BCD ring systems of certain C19-norditerpenoid alkaloids have been accessed through such radical cyclizations. rsc.org Another powerful strategy employed in the synthesis of related alkaloids is the oxidative dearomatization/Diels-Alder (OD/DA) cycloaddition sequence, which has been effectively used to construct the ubiquitous [2.2.2]-bicyclic ring unit present in many of these molecules. acs.org The development of unified approaches, such as the one developed by the Baran group for ent-atisane diterpenoids and related alkaloids, highlights the sophisticated strategies being employed in this field. rsc.org

Rational Design and Synthesis of this compound Analogues

Given the synthetic challenge of the full MLA scaffold, much research has focused on designing and synthesizing simplified analogues that are more accessible yet retain the biological activity of the parent compound. This approach allows for a more systematic investigation of the structural features essential for its antagonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).

Approaches to AE-Bicyclic Analogues

A significant focus of analogue development has been on simplified AE-bicyclic systems, which retain the piperidine (B6355638) (E-ring) and a portion of the A-ring of this compound. rsc.orgrsc.org The synthesis of these analogues typically commences with a classical double Mannich reaction to construct the core 3-azabicyclo[3.3.1]nonane system. acs.orgrhhz.net In this reaction, a cyclic β-keto ester is treated with an amine and formaldehyde. rsc.orgnih.gov By varying the amine used in this reaction (e.g., methylamine, ethylamine, benzylamine), analogues with different N-side-chains can be readily prepared to probe the impact of this substituent on biological activity. rhhz.net

Following the formation of the bicyclic core, the ester and ketone functionalities are typically reduced, for example with lithium aluminium hydride (LAH), to afford a diol. rsc.org The final step in the synthesis of these AE-bicyclic analogues is the esterification of the primary alcohol with a carboxylic acid side-chain that mimics the N-(2-carboxyphenyl)-methylsuccinamido-ester of MLA. rsc.orgrhhz.net This is often achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The synthesis of the side-chain itself involves the fusion of anthranilic acid with an appropriate anhydride (B1165640), such as citraconic anhydride or methylsuccinic anhydride. rhhz.net

A study by Qasem et al. (2023) described the synthesis of a series of AE-bicyclic analogues with varying ester and nitrogen side-chains. rsc.org Their findings indicated that these simpler analogues possess antagonist effects on human α7 nAChRs, with the most effective analogue in their series reducing the agonist response to 53.2 ± 1.9%, compared to 3.4 ± 0.2% for MLA itself. rsc.orgrsc.org This demonstrates the potential of these simplified scaffolds in capturing some of the biological activity of the natural product. rsc.org

Table 1: Synthesis of AE-Bicyclic Analogues of this compound

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Double Mannich Reaction | Cyclic β-keto ester, amine (e.g., ethylamine), formaldehyde, ethanol, reflux | Construction of the 3-azabicyclo[3.3.1]nonane (AE-bicyclic) core. |

| 2 | Reduction | Lithium aluminium hydride (LAH), THF | Reduction of ester and ketone functionalities to alcohols. |

| 3 | Esterification | N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Attachment of the synthetic side-chain to the core structure. |

Development of ABE Tricyclic Ring Analogues with Specific Oxygenated Substituents

To further approximate the structure of this compound, researchers have developed ABE tricyclic analogues. These more complex structures provide a better spatial arrangement of the key pharmacophoric groups. One successful strategy to append the B-ring to an existing AE azabicyclic fragment is through ring-closing metathesis (RCM). capes.gov.brrsc.org This approach typically involves the selective allylation of the AE-bicyclic core, followed by the introduction of a second allyl group. rsc.org Ring-closing metathesis of the resulting diene, often using a Grubbs catalyst, forges the seven-membered B-ring. rsc.org

Another innovative approach to the ABE tricyclic system involves a Wacker oxidation–aldol (B89426) condensation strategy. rsc.org In this sequence, a homoallyl group on the AE-bicyclic core is oxidized to a methyl ketone via Wacker oxidation. rsc.org This is followed by an intramolecular aldol condensation to form the B-ring. rsc.org

A significant challenge in the synthesis of more sophisticated analogues is the introduction of oxygenated substituents, particularly at the C-1 position, which is a feature of the natural MLA. A novel synthesis of [6-6-6] ABE tricyclic ring analogues bearing a C-1 oxygenated substituent has been developed. rhhz.net This strategy utilizes an efficient aza-annulation of a β-enamino ketone followed by decarboxylation to form the BE rings. rhhz.net The subsequent formation of the A-ring is achieved through a transannular acyl radical cyclization, which also installs the crucial C-1 oxygen functionality. rhhz.netresearchgate.net

Key Synthetic Methodologies and Chemical Transformations in Analog Construction

The construction of this compound analogues relies on a toolkit of key chemical reactions and methodologies.

The double Mannich reaction is a cornerstone in the synthesis of both AE-bicyclic and ABE-tricyclic analogues, providing a reliable method for constructing the foundational 3-azabicyclo[3.3.1]nonane ring system. rsc.orgrhhz.netnih.gov This multicomponent reaction is valued for its efficiency in building molecular complexity in a single step. ias.ac.inresearchgate.net

Ring-closing metathesis (RCM) has proven to be a powerful tool for the formation of the B-ring in ABE tricyclic analogues. capes.gov.brrsc.orgrsc.org The use of well-defined ruthenium catalysts, such as Grubbs catalysts, allows for the efficient cyclization of dienes to form carbocyclic and heterocyclic rings, even in complex molecular settings. rsc.org

The Wacker oxidation–intramolecular aldol condensation sequence offers an alternative and effective route to the ABE tricyclic core. rsc.org This two-step process transforms a simple alkene precursor into a more complex, fused ring system.

Esterification is a critical final step in many analogue syntheses, serving to append the pharmacophorically important side-chain to the synthesized core. rsc.orgrhhz.net Common methods employ coupling agents like DCC or TBTU to facilitate the formation of the ester bond between the alcohol on the core and the carboxylic acid of the side-chain. rsc.orgnih.gov The synthesis of the side-chain itself often involves the fusion of an anthranilate derivative with an anhydride under thermal conditions. rsc.orgrhhz.net

Radical cyclizations , particularly transannular acyl radical cyclizations, have been instrumental in the construction of more advanced ABE tricyclic analogues that feature specific oxygenation patterns, demonstrating the utility of radical chemistry in the synthesis of complex natural product-like structures. rhhz.netresearchgate.net

Table 2: Key Methodologies in this compound Analogue Synthesis

| Methodology | Application | Key Features |

|---|---|---|

| Double Mannich Reaction | Construction of the AE-bicyclic core | Forms the 3-azabicyclo[3.3.1]nonane system in one step. |

| Ring-Closing Metathesis (RCM) | Formation of the B-ring in ABE-tricyclic analogues | Utilizes Grubbs catalysts to form cyclic structures from dienes. |

| Wacker Oxidation-Aldol Condensation | Formation of the B-ring in ABE-tricyclic analogues | A two-step sequence to build the fused ring system. |

| Esterification | Attachment of the side-chain | Couples the core structure with the pharmacophoric side-chain. |

| Transannular Acyl Radical Cyclization | Formation of the A-ring with C-1 oxygenation | Enables the construction of advanced, oxygenated ABE-tricyclic analogues. |

Molecular Mechanisms of Action and Receptor Pharmacology of Methyllycaconitine

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Methyllycaconitine's primary mechanism of action involves its interaction with nicotinic acetylcholine receptors, a family of ligand-gated ion channels crucial for fast synaptic transmission in the nervous system. aphios.comnih.gov

High Affinity and Selectivity for α7 Nicotinic Acetylcholine Receptors

This compound (B43530) is distinguished by its potent and highly selective antagonism of the α7 subtype of neuronal nicotinic acetylcholine receptors. aphios.comnih.gov The α7 nAChR, a homomeric receptor composed of five α7 subunits, is widely expressed in the brain and implicated in various neurological processes. nih.gov MLA binds to these receptors with very high affinity, as demonstrated by numerous radioligand binding and functional assays.

Research has consistently reported low nanomolar affinity values for MLA at α7 nAChRs. For instance, it exhibits a dissociation constant (Ki) of approximately 1.4 nM for α7-containing neuronal nicotinic receptors. rndsystems.comtocris.com Further studies have determined a Kd value of 1.86 nM in rat brain membranes and an IC50 value (the concentration required to inhibit 50% of the response) of around 2 nM. nih.govnih.govacs.org This high affinity makes MLA one of the most potent non-protein antagonists for this receptor subtype. nih.gov Its selectivity is underscored by the fact that its interaction with other nAChR subtypes, such as α4β2 and α6β2, occurs at significantly higher concentrations, typically above 40 nM. rndsystems.comtocris.comnih.gov

| Parameter | Value | Receptor/System | Source(s) |

| Ki | ~1.4 nM | α7-containing nAChRs | rndsystems.com, aphios.com, caymanchem.com, tocris.com |

| Ki | ~5.4 nM | [125I]α-bungarotoxin sites in brain | nih.gov |

| Kd | ~1.86 nM | Rat brain membranes (α7-type) | nih.gov |

| IC50 | ~2 nM | Human α7 nAChRs | acs.org, nih.gov |

This table presents key affinity and potency values of this compound for α7 nicotinic acetylcholine receptors.

Competitive Antagonism at Orthosteric Agonist Binding Sites

This compound functions as a competitive antagonist at the α7 nAChR. nih.gov This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), known as the orthosteric binding site. nih.gov By occupying this site, MLA prevents ACh from binding and activating the receptor, thereby blocking the conformational change that would normally open the ion channel and lead to cation influx. nih.gov This competitive mechanism has been confirmed in various experimental models, including studies using Xenopus oocytes expressing human α7 nAChRs. acs.orgresearchgate.net The crystal structure of a complex between MLA and an acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, provides further physical evidence for its interaction at the orthosteric site. wikipedia.org

Modulation of Other nAChR Subtypes (e.g., α4β2, α6β2, α9α10)

While highly selective for the α7 subtype, MLA is not entirely devoid of activity at other nAChRs, particularly at higher concentrations. nih.gov Its pharmacological profile becomes broader as the concentration increases, demonstrating interactions with several heteromeric nAChR subtypes.

α4β2 and α3β4 nAChRs : Studies have shown that MLA interacts with α4β2 receptors, which are the most abundant high-affinity nicotine (B1678760) binding sites in the brain. rndsystems.comnih.gov However, this interaction requires concentrations significantly higher than those needed to block α7 receptors, typically in the range of >40 nM. rndsystems.comtocris.com Research on MLA analogs has revealed that while the parent compound is a competitive antagonist at α7 receptors, its analogs can exhibit noncompetitive antagonism at α4β2 nAChRs, suggesting a different binding site or mechanism, possibly within the ion channel. nih.govfigshare.com MLA analogs have also been shown to have mixed competitive and noncompetitive effects on α3β4 nAChRs. nih.gov

α6β2 nAChRs : MLA also interacts with α6β2-containing nAChRs, which are prominently involved in modulating dopamine (B1211576) release. nih.gov This interaction also occurs at higher concentrations compared to its potent blockade of α7 receptors. nih.gov

Other Subtypes : In the chick nervous system, MLA has been shown to be a potent antagonist at nAChRs on Edinger-Westphal neurons but is 1000-fold less potent at blocking nicotinic responses in the lateral spiriform nucleus, highlighting the pharmacological diversity of native nAChR subtypes. nih.gov It also inhibits kappa-bungarotoxin-sensitive nAChRs in ciliary ganglia at micromolar concentrations. nih.gov There is less specific information available regarding the direct interaction of MLA with the α9α10 subtype in the provided research.

| Receptor Subtype | Interaction Type | Potency/Concentration | Source(s) |

| α7 | Competitive Antagonist | High (Ki ≈ 1.4 nM) | rndsystems.com, nih.gov, tocris.com |

| α4β2 | Antagonist | Lower (> 40 nM) | rndsystems.com, nih.gov, tocris.com |

| α6β2 | Antagonist | Lower (> 40 nM) | rndsystems.com, nih.gov, tocris.com |

| α3β4 | Mixed Antagonism (analogs) | - | nih.gov |

| Brain [3H]nicotine sites | Antagonist | Low (Ki ≈ 3.7 µM) | nih.gov |

This table summarizes the interaction of this compound with various nAChR subtypes.

Downstream Cellular Signaling Pathways Modulated by this compound

By blocking nAChR function, this compound influences a range of downstream cellular events that are normally initiated by receptor activation.

Effects on Intracellular Ion Flux and Neurotransmitter Release

The primary function of nAChRs is to form a channel for the rapid influx of cations, including Na+ and Ca2+, upon agonist binding. nih.gov As a competitive antagonist, MLA directly prevents this ion flux by blocking receptor activation. This blockade of calcium influx is particularly significant, as calcium is a critical second messenger that triggers numerous intracellular cascades, including neurotransmitter release.

By inhibiting presynaptic nAChRs, MLA can modulate the release of various neurotransmitters. For example, in the dorsal hippocampus, MLA has been shown to reverse the enhanced serotonin (B10506) (5-HT) release induced by nicotine, an effect attributed to the blockade of α7 nAChRs. nih.gov Similarly, given the presence of α7 and α6β2* nAChRs on dopamine terminals, MLA can interfere with nicotinic modulation of dopamine release, a key process in reward and motor control pathways. nih.gov

Influence on Cell Proliferation and Gene Expression Pathways in Specific Cellular Models

The influence of MLA extends to the regulation of cellular processes like proliferation and gene expression, often in the context of neuroprotection or pathology. In a cellular model of Alzheimer's disease using SH-SY5Y neuroblastoma cells, MLA demonstrated a protective effect against the cytotoxicity induced by amyloid-β (Aβ) peptides. nih.gov This neuroprotection was linked to its ability to inhibit Aβ-induced autophagy. nih.gov The study found that MLA attenuated the Aβ-induced decrease in the phosphorylation of p70S6K, a downstream target of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This suggests that MLA can exert its effects by modulating the mTOR pathway, a central regulator of cell growth, proliferation, and survival.

Furthermore, studies in mouse retinas have used MLA to confirm that the neurogenic effects of an α7 agonist (PNU-282987) are indeed mediated through the α7 nAChR. wmich.edu By blocking the receptor, MLA inhibited the induced proliferation and differentiation of Müller glia-derived progenitor cells, a process that involves significant changes in gene expression related to cell differentiation and molecular signaling. wmich.edu

Conformational Changes and Receptor States Induced by this compound Binding

The interaction of this compound (MLA) with nicotinic acetylcholine receptors (nAChRs) is a dynamic process that involves and induces distinct conformational states of the receptor protein. nih.gov As members of the ligand-gated ion channel superfamily, nAChRs exist in a dynamic equilibrium between several principal functional states: a resting (closed) state, an open (activated) state, and a desensitized (agonist-bound, but non-conducting) state. nih.govnih.gov The binding of a ligand, whether an agonist or an antagonist, influences the equilibrium between these states, thereby determining the functional outcome on the cell. nih.govnih.gov

This compound, primarily known as a potent competitive antagonist of the α7 nAChR subtype, exerts its effects by binding to the orthosteric site, the same site as the endogenous agonist acetylcholine (ACh). nih.govacs.org This binding event prevents the conformational change that would normally lead to the opening of the ion channel. nih.gov However, the pharmacology of MLA and its analogs is more complex, particularly at other nAChR subtypes like the α4β2 receptor, where it can induce or stabilize different receptor conformations through noncompetitive mechanisms. nih.govacs.org

Research on MLA analogs at the α4β2 nAChR has revealed that their inhibitory action can be state-dependent, meaning the molecule interacts differently with the receptor depending on whether the channel is in its closed, open, or desensitized conformation. nih.govacs.orgfigshare.com Studies using site-directed mutagenesis and thiol-reactive probes like methanethiosulfonate (B1239399) ethylammonium (B1618946) (MTSEA) have mapped the binding sites of MLA analogs within the ion channel pore. nih.gov These experiments, conducted on receptors expressed in Xenopus oocytes, demonstrated that an azabicyclic alcohol analog of MLA competes with MTSEA for binding to specific amino acid residues lining the channel. nih.govacs.orgfigshare.com This competition was evaluated in the three distinct receptor states:

Closed (Resting) State: In the absence of an agonist, the receptor is in the closed state. It was found that certain channel-lining residues were not accessible to the MTSEA probe in this state, indicating a constricted pore. nih.gov

Open State: When an agonist like ACh is applied, the receptor transitions to the open state, allowing ion flow. In this conformation, an MLA analog was found to compete with the probe for a binding site near the 13' residue position, suggesting this is a key site for channel block in the open state. nih.govacs.orgfigshare.com

Desensitized State: Prolonged exposure to an agonist drives the receptor into a desensitized state, where the channel is closed despite the continued presence of the agonist. nih.govnih.gov In this state, the accessibility of residues to the MTSEA probe was again altered, and the MLA analog showed continued, state-dependent competition. nih.gov

These findings indicate that the binding of the MLA analog is not to a static target but to a dynamic structure that changes with its functional state. The molecule can access its binding site within the pore, but this access and the nature of the interaction are dictated by the receptor's conformation. nih.gov

The table below summarizes the findings from a study investigating the state-dependent accessibility of channel-lining residues in the α4β2 nAChR to a thiol-reactive probe and the competitive effect of an MLA analog.

| Receptor State | Experimental Condition | Key Finding | Implication for MLA Analog Interaction |

| Open | ACh + MTSEA probe applied | Cysteine mutants at positions 6' to 13' were accessible to the probe. | An azabicyclic alcohol MLA analog competed with the probe, with the 13' position identified as the dominant binding site for channel block. nih.govacs.org |

| Closed | MTSEA probe applied without ACh | The α4S6'C mutant was not accessible to the probe. nih.gov | Suggests the channel is physically constricted in the resting state, limiting access of the MLA analog to deeper sites. nih.gov |

| Desensitized | Pre-incubation with ACh, then ACh + MTSEA | All tested cysteine mutants were accessible to the probe. nih.gov | The MLA analog competed with the probe in a state-dependent manner, indicating it can bind within the desensitized pore. nih.gov |

Furthermore, specific MLA analogs have been shown to induce unique conformational states. For instance, one study found that an analog, in the presence of ACh, induced a "ligand-bound closed state". researchgate.net This state is distinct from the classical desensitized state and represents a unique conformation where the antagonist traps the receptor in a non-conducting form even while an agonist is bound, effectively preventing activation without necessarily causing desensitization. researchgate.net The ability of MLA to modulate receptor function is therefore not limited to simple competitive antagonism but extends to the allosteric stabilization of various non-conducting conformations of the nAChR. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Methyllycaconitine

Identification of Essential Pharmacophores for Potent Antagonist Activity

SAR studies have identified several crucial components of the MLA molecule that are essential for its high-affinity binding and antagonist function at nAChRs. nih.gov These include the ester side-chain, the core polycyclic framework, and specific oxygenated substituents.

The ester side-chain at the C-18 position is a critical determinant of methyllycaconitine's potent antagonist activity. nih.govacs.org Specifically, the N-substituted anthranilate ester moiety is a key pharmacophore. acs.org Research has shown that removal or significant alteration of this ester group leads to a drastic reduction in affinity for nAChRs. nih.govacs.org The hydrolysis of the C-18 ester group to the corresponding amino-alcohol, lycoctonine (B1675730), results in a more than 1000-fold decrease in its ability to compete for α7 nAChR binding sites. wikipedia.org This highlights that the ester linkage and the specific aromatic and succinimide (B58015) components are fundamental for high-potency antagonism. nih.govresearchgate.net While the exact interaction is complex, this moiety is crucial for orienting the molecule within the receptor's binding pocket. nih.gov Attempts to create simplified analogues by esterifying 2-(methylsuccinimido)-benzoic acid with various simple alcohols and amino-alcohols failed to produce compounds with significant MLA-like biological activity, indicating that the ester must be presented in the context of the larger norditerpenoid scaffold to be effective. wikipedia.org

The complex, highly oxygenated hexacyclic system of MLA is not merely a scaffold but an active contributor to its pharmacological profile. nih.gov SAR studies involving simplified analogues have underscored the importance of the core structure, including the piperidine (B6355638) E ring. nih.govnih.gov Synthetic analogues based on the AE-bicyclic system, which retains the piperidine E ring and the adjacent A ring, were found to possess antagonist effects at human α7 nAChRs. nih.govacs.org However, these simplified structures are significantly less potent than MLA itself. nih.govnih.gov For instance, the most effective AE-bicyclic analogue was still substantially less efficacious than the parent compound, demonstrating that while the piperidine E ring is a key feature, the entire norditerpenoid backbone is required for the exceptionally high affinity and antagonist activity of MLA. nih.govacs.org The data suggest that the rigid, polycyclic framework correctly orients the essential pharmacophoric groups, such as the ester side-chain and the nitrogen atom, for optimal interaction with the receptor. nih.gov

Influence of Nitrogen Atom Side-Chain Modifications on nAChR Interaction and Activity

The side-chain attached to the nitrogen atom within the piperidine E ring significantly affects the molecule's interaction with nAChRs and its resulting antagonist activity. nih.govacs.org A series of MLA analogues with varied N-side-chains have been synthesized and evaluated, revealing clear SAR trends. nih.govacs.org

Testing of these analogues on human α7 nAChRs demonstrated that bulkier N-side-chains, particularly those containing a phenyl moiety, enhanced antagonist activity compared to smaller alkyl chains. nih.govacs.org The rank order of antagonist activity for different N-side-chains was determined to be: benzyl (B1604629) > 4-phenylbutyl > 2-phenylethyl > 3-phenylpropyl > methyl > ethyl. acs.org This suggests that a larger, sterically defined substituent on the nitrogen atom can form more favorable interactions within the receptor binding site, thereby increasing its antagonist potency. nih.govacs.org The most effective of these simplified analogues, one with a benzyl N-side-chain, inhibited the agonist response at human α7 nAChRs to around 53%, whereas MLA itself reduces the response to approximately 3%. nih.gov

Table 1: Antagonist Activity of AE-Bicyclic MLA Analogues with Different N-Side-Chains at Human α7 nAChRs This interactive table summarizes the relative efficacy of various nitrogen atom side-chain modifications on the antagonist activity of simplified This compound (B43530) analogues. The data highlights the enhanced activity associated with bulkier, aromatic side-chains.

| N-Side-Chain | Relative Antagonist Activity at α7 nAChR |

| Benzyl | +++++ |

| 4-Phenylbutyl | ++++ |

| 2-Phenylethyl | +++ |

| 3-Phenylpropyl | ++ |

| Methyl | + |

| Ethyl | + |

Activity is ranked from most potent (+++++) to least potent (+), based on the findings that bulkier N-side-chains with phenyl moieties enhance antagonist activity. acs.org

Comparative SAR Analysis between this compound and Lycoctonine Derivatives

A direct comparison between this compound and its derivatives, particularly its parent amino-alcohol lycoctonine, provides the most compelling evidence for the critical role of the C-18 ester moiety. wikipedia.org Lycoctonine is formed by the hydrolysis of the ester group of MLA. wikipedia.org

Pharmacological assays show that lycoctonine is significantly less potent than MLA. wikipedia.org In functional assays, lycoctonine was found to be roughly ten times less potent than MLA. wikipedia.org The difference is even more pronounced in receptor binding studies, where MLA competes for α7 nAChR binding sites over 1000 times more strongly than lycoctonine. wikipedia.org This dramatic loss of affinity upon removal of the N-substituted anthranilate ester underscores this group as the primary pharmacophore for high-affinity receptor interaction. nih.govwikipedia.org

Broader QSAR studies on a series of 19 alkaloids sharing the lycoctonine skeleton have further illuminated key structural features related to biological activity and toxicity. nih.gov These studies have identified that parameters such as the Topological Polar Surface Area (TPSA) and the number of carbonyl groups are significant predictors of activity, confirming the importance of hydrogen-bonding capabilities for receptor binding. nih.gov Furthermore, alkaloids possessing a benzoylester side chain were generally found to be more toxic, which aligns with the finding that the ester moiety of MLA is crucial for its potent biological effects at nAChRs. nih.gov

Table 2: Comparative Potency of this compound (MLA) and Lycoctonine at α7 nAChRs This interactive table illustrates the stark difference in receptor binding affinity between this compound and its hydrolyzed derivative, lycoctonine, emphasizing the critical contribution of the ester side-chain.

| Compound | Structural Difference from MLA | Relative Binding Affinity for α7 nAChR |

| This compound | - | 100% |

| Lycoctonine | Lacks C-18 ester moiety (hydrolyzed) | <0.1% |

Data derived from studies showing a >1000-fold decrease in binding affinity for lycoctonine compared to MLA. wikipedia.org

Preclinical Pharmacological Investigations Utilizing Methyllycaconitine

In Vitro Pharmacological Assays

Receptor Binding Studies (e.g., Radioligand Binding Assays)

Radioligand binding assays have been fundamental in characterizing the affinity and selectivity of methyllycaconitine (B43530) for nicotinic acetylcholine (B1216132) receptors, particularly the α7 subtype. These studies typically measure the ability of MLA to displace a radiolabeled ligand from the receptor.

Early research demonstrated that MLA could displace 125I-α-bungarotoxin from nicotinic acetylcholine receptors purified from Torpedo (electric ray) and human muscle, though with relatively low affinity. wikipedia.org A significant finding was that MLA strongly inhibited the binding of tritiated propionyl-α-bungarotoxin to receptors from house-fly heads with a very high affinity, indicated by a Ki value in the picomolar range. wikipedia.org

Subsequent studies using rat brain preparations confirmed MLA's high affinity for the neuronal α-bungarotoxin-sensitive site, which is now known to be the α7 nAChR. Using [3H]this compound as the radioligand, studies on rat brain membranes determined a high affinity (Kd) of approximately 1.86 nM. nih.gov These assays revealed that the binding was effectively displaced by snake α-toxins like α-bungarotoxin and α-cobratoxin, but to a much lesser extent by nicotine (B1678760) itself. nih.gov The regional distribution of [3H]MLA binding sites in the rat brain, with high densities in the hippocampus and hypothalamus, matches that of [125I]α-bungarotoxin binding sites, reinforcing its interaction with α7-type receptors. nih.gov

Table 1: Binding Affinity of this compound for Nicotinic Acetylcholine Receptors This table is interactive. You can sort and filter the data.

| Radioligand | Preparation | Receptor Subtype | Ki (Inhibition Constant) / Kd (Dissociation Constant) | Reference |

|---|---|---|---|---|

| [3H]Propionyl-α-bungarotoxin | House-fly heads | Insect nAChR | ~2.5 x 10-10 M | wikipedia.org |

| 125I-α-bungarotoxin | Rat brain | Neuronal nAChR (α7) | ~1 x 10-9 M | wikipedia.org |

| [3H]this compound | Rat brain membranes | α7-type nAChR | 1.86 nM (Kd) | nih.gov |

| 125I-α-bungarotoxin | Rat brain | α7 nAChR | 1.4 nM | tocris.com |

| [125I]α-bungarotoxin | Human K28 cell line | Cloned α7 nAChR | ~1 x 10-8 M | wikipedia.org |

| [3H]Nicotine | Rat brain | Neuronal nAChR | ~4 x 10-6 M | wikipedia.org |

| 125I-α-bungarotoxin | Torpedo electric ray | Muscle-type nAChR | ~1 x 10-6 M | wikipedia.org |

Electrophysiological Recordings in Cellular and Neuronal Preparations

Electrophysiological studies have provided functional evidence of MLA's antagonist activity at nAChRs. Using techniques like two-electrode voltage clamp in Xenopus oocytes expressing cloned human nAChR subunits, researchers have quantified the inhibitory effects of MLA.

In oocytes expressing human α7 nAChRs, MLA is a highly potent antagonist with a reported IC50 (half-maximal inhibitory concentration) of approximately 2 nM. acs.orgnih.gov When co-applied with acetylcholine (ACh), MLA effectively inhibits the ACh-induced current, demonstrating its antagonist function. acs.orgnih.gov Studies on oocytes expressing other human nAChR subtypes, such as α4β2 and α3β2, have shown that MLA is significantly less potent, confirming its selectivity for the α7 subtype. wikipedia.orgnih.govnih.gov For instance, the IC50 for MLA at the human α4β2 receptor was found to be 1.5 µM, several orders of magnitude higher than for the α7 receptor. nih.gov

Interestingly, some research suggests that at very low, picomolar concentrations, MLA can potentiate α7 nAChR responses in electrophysiological experiments designed to mimic in vivo conditions. nih.gov However, at nanomolar and higher concentrations, its primary action is competitive antagonism. nih.gov This antagonist activity has been observed in various preparations, including rat superior cervical ganglia and presynaptic terminals in rat striatal synaptosomes, where it blocks dopamine (B1211576) release. nih.gov

Table 2: Functional Antagonism of this compound at nAChR Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | Preparation | Agonist | IC50 (Half-Maximal Inhibitory Concentration) | Reference |

|---|---|---|---|---|

| Human α7 | Xenopus oocytes | Acetylcholine | ~2 nM | acs.orgnih.gov |

| Human α4β2 | HEK 293 cells | Acetylcholine | 1.5 µM | nih.gov |

| Chick α3β2 | Xenopus oocytes | Nicotine | 0.08 µM | nih.gov |

| Chick α4β2 | Xenopus oocytes | Nicotine | 0.65 µM | nih.gov |

| Rat α7 | Xenopus oocytes | Acetylcholine | 2.3 - 26.6 µM (Analogs) | nih.gov |

| Rat α3β4 | Xenopus oocytes | Acetylcholine | 2.3 - 26.6 µM (Analogs) | nih.gov |

Cellular Viability and Autophagy Modulation Studies in Neuroblastoma Cells

The role of MLA has been investigated in the context of neurodegenerative disease models, specifically concerning its effects on cell survival and autophagy. Autophagy is a cellular process for degrading and recycling cellular components, which can be either protective or detrimental depending on the context. nih.gov

In a study using the human neuroblastoma SH-SY5Y cell line, researchers explored the effects of MLA on cytotoxicity induced by amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease. nih.gov The findings showed that Aβ25-35 treatment inhibited cell growth and induced autophagy in the SH-SY5Y cells. nih.gov Pre-treatment with MLA was found to provide neuroprotection against this Aβ-induced cytotoxicity. nih.gov The protective mechanism of MLA was linked to its ability to inhibit the Aβ-induced autophagy, a process that appeared to be mediated through the mTOR signaling pathway. nih.gov This suggests that by blocking α7 nAChRs, MLA can interfere with pathological signaling cascades that lead to excessive autophagy and subsequent cell death.

In Vivo Neurobiological Research Models

Rodent Models of Cognitive Dysfunction Induced by α7 nAChR Blockade

Given the implication of α7 nAChR dysfunction in the cognitive deficits seen in schizophrenia and Alzheimer's disease, MLA has been widely used to create animal models of this dysfunction. nih.govnih.gov By administering MLA to rodents, researchers can pharmacologically block α7 nAChRs and study the resulting impact on cognitive performance in various behavioral tasks.

Studies have shown that MLA administration elicits cognitive deficits in mice, as measured by a reduction in spontaneous alternation in a T-maze task. nih.gov The level of impairment was comparable to that induced by scopolamine, a muscarinic antagonist traditionally used to model cognitive dysfunction. nih.gov Similarly, MLA has been shown to suppress the memory-enhancing effects of α7 nAChR agonists in object recognition tasks in rats. nih.gov This blockade of α7 nAChRs is believed to interfere with the cholinergic pathways essential for learning and memory processes. nih.gov

Conversely, some studies report more complex, dose-dependent effects. For instance, research has shown that while higher doses of MLA impair memory, very low doses can unexpectedly improve memory acquisition processes in rats, potentially by increasing hippocampal glutamate (B1630785) efflux and promoting long-term potentiation (LTP), a neural correlate of learning. nih.govresearchgate.net This suggests a nuanced role for α7 nAChR activity in cognitive functions.

Studies on Nicotine Self-Administration and Reward Pathways in Animal Models

To understand the neurobiological basis of nicotine dependence, researchers have used MLA to probe the specific role of α7 nAChRs in nicotine's reinforcing and rewarding properties. These studies often employ animal models of drug-seeking behavior, such as intravenous self-administration and conditioned place preference (CPP).

In rat models, pretreatment with MLA has been shown to significantly reduce the self-administration of nicotine. nih.gov This finding suggests that the α7 nAChR subtype plays a significant role in mediating the acute reinforcing effects of nicotine that drive addiction. nih.gov The α7 nAChRs are thought to be involved in the neural pathways, likely involving dopamine, that process reward and motivate drug-seeking behavior. nih.gov

However, the role of α7 nAChRs appears to be specific to the positive reinforcing effects of nicotine. Studies have found that while MLA reduces nicotine self-administration, it does not precipitate withdrawal symptoms (such as elevations in brain reward thresholds or somatic signs) in rats chronically exposed to nicotine. nih.gov This indicates that other nAChR subtypes may be more critically involved in the negative reinforcement aspects of nicotine dependence and the physical withdrawal syndrome. nih.gov Furthermore, research using CPP models suggests that stimulating α7 nAChRs may actually counter nicotine reward, highlighting the complex role of this receptor in addiction processes. nih.gov

Investigations into Neurogenesis and Neural Regeneration in Ocular Damage Models

This compound (MLA) has been instrumental in clarifying the role of α7 nicotinic acetylcholine receptors (α7 nAChRs) in the context of retinal injury and regeneration. Studies have explored its use in models of glaucoma and other forms of ocular damage to determine the pathways through which neuroprotection and neurogenesis are mediated.

Further research has delved into the regenerative potential of α7 nAChR stimulation. Studies have shown that activating these receptors can stimulate Müller glia, a type of retinal cell, to re-enter the cell cycle and generate new retinal progenitor cells, which can then differentiate into various retinal neurons. nih.govarvojournals.org This process was observed in adult mouse models where the α7 nAChR agonist PNU-282987 induced robust neurogenesis. nih.govwmich.edu The critical role of the α7 nAChR in this process was demonstrated in experiments where MLA was administered. In transgenic mice, intravitreal injections of MLA before treatment with the agonist PNU-282987 resulted in significantly lower counts of newly generated cells, indicating that MLA inhibited the agonist-induced neurogenesis. wmich.edu These findings underscore that the regenerative effects are dependent on the activation of α7 nAChRs. arvojournals.orgwmich.edu

The mechanism appears to involve an indirect action on Müller glia, mediated by the retinal pigment epithelium (RPE). arvojournals.org Research suggests that agonists act on α7 nAChRs on the RPE, which in turn stimulates Müller glia to initiate the neurogenic response. arvojournals.org The use of MLA has been crucial in confirming this α7 nAChR-dependent pathway. arvojournals.org

| Model System | Agonist/Condition | Effect Observed | Role of this compound (MLA) | Reference |

| Cultured Rat RGCs | Glutamate-induced excitotoxicity | Neuroprotection with α7 nAChR agonists (ACh, nicotine, PNU-282987) | Blocked the neuroprotective effect, confirming α7 nAChR mediation. | nih.gov |

| In Vivo Rat Glaucoma Model | PNU-282987 | Prevention of RGC loss in a dose-dependent manner. | Supported the hypothesis that neuroprotection is mediated through α7 nAChRs. | gvsu.edu |

| Adult Mouse Retina | PNU-282987 | Induced Müller glia to re-enter the cell cycle and generate new retinal neurons. | Inhibited the neurogenic effects of the agonist, demonstrating α7 nAChR dependency. | nih.govwmich.edu |

| Blast-Exposed Mouse Retina | PNU-282987 | Induced neurogenesis. | Expected to inhibit the regenerative effect of the agonist. | wmich.edu |

Analysis of Neurotransmitter Efflux in Specific Brain Regions

This compound has been utilized as a pharmacological tool to dissect the role of α7 nAChRs in modulating the release of various neurotransmitters in specific brain regions, particularly the striatum and hippocampus.

In the rat striatum, MLA has been shown to influence the release of dopamine. While primarily known as an α7 nAChR antagonist, studies have revealed that MLA can inhibit nicotine-stimulated dopamine release from striatal synaptosomes. nih.gov Specifically, 50 nM of MLA was found to partially inhibit dopamine release stimulated by nicotine. nih.gov This effect was surmountable with higher agonist concentrations, suggesting a competitive interaction. nih.gov Further investigation showed that MLA's action was not additive with that of α-conotoxin-MII, another toxin that acts on presynaptic nAChRs, implying they act at the same site to modulate dopamine release. nih.gov These findings suggest that MLA can interact with non-α7 nAChRs, specifically a presynaptic nAChR subtype on dopamine neurons, cautioning against its use as a purely α7-selective antagonist in studies of the basal ganglia. nih.gov

In the context of methamphetamine-induced effects in the mouse striatum, MLA has demonstrated a neuroprotective role by preventing a decrease in dopamine uptake and attenuating the loss of dopaminergic terminals. nih.gov

In the dorsal hippocampus, MLA has been used to investigate the mechanisms behind nicotine's effects on anxiety and serotonin (B10506) (5-HT) release. nih.gov High doses of nicotine administered to the dorsal hippocampus produce an anxiogenic effect, which is associated with an increase in 5-HT release. nih.gov This effect was reversed by the co-administration of a low, behaviorally inactive dose of MLA. nih.gov Furthermore, in hippocampal slice preparations, MLA significantly reduced the increase in 5-HT release evoked by nicotine. nih.gov These results point towards the involvement of a non-α4β2 nAChR, likely the α7 subtype which is highly expressed in the hippocampus, in mediating the anxiogenic and serotonin-releasing effects of nicotine in this brain region. nih.gov

| Brain Region | Neurotransmitter | Stimulus | Effect of this compound (MLA) | Implied Receptor Involvement | Reference |

| Rat Striatum | Dopamine | Nicotine | Partially inhibited release. | Presynaptic nAChR (potentially α3/α6β2β3*) | nih.gov |

| Mouse Striatum | Dopamine | Methamphetamine | Prevented decrease in dopamine uptake and attenuated loss of dopaminergic terminals. | α7 nAChR | nih.gov |

| Rat Dorsal Hippocampus | Serotonin (5-HT) | Nicotine | Reversed anxiogenic effect and reduced 5-HT release. | α7 nAChR | nih.gov |

| Rat Hippocampus | Glutamate | - | Administration of low concentrations of MLA increased hippocampal glutamate efflux. | α7 nAChR | nih.gov |

This compound as a Tool in Examining α7 nAChR Involvement in Neurological Processes

This compound's high potency and selectivity as a competitive antagonist for the α7 nicotinic acetylcholine receptor have made it an indispensable molecular probe in neuroscience research. acs.orgscienceopen.comwikipedia.orgnih.gov It is widely used to confirm that an observed physiological or pharmacological effect is mediated specifically through the α7 nAChR.

Neuroprotection and Neurodegeneration: The role of α7 nAChRs in neurodegenerative conditions like Alzheimer's disease is complex, with studies showing that both activation and inhibition of these receptors can be neuroprotective under different circumstances. researchgate.net MLA has been crucial in these investigations. For example, MLA has been shown to partially protect primary neurons against β-amyloid toxicity. researchgate.net In studies on cerebral ischemia, the neuroprotective effects of α7 nAChR agonists or positive allosteric modulators were blocked by MLA, confirming that the observed reduction in neuronal injury was dependent on α7 nAChR activation. nih.govplos.org Similarly, in models of methamphetamine-induced neurotoxicity, MLA significantly attenuated the loss of striatal dopaminergic terminals and prevented microglial activation, highlighting a neuroprotective effect mediated by the blockade of α7 nAChRs. nih.gov

Inflammation: The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway." mdpi.comresearchgate.net MLA has been used to probe this pathway in both the central nervous system and the periphery. In studies using microglia, the brain's resident immune cells, MLA was found to reduce the release of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS), suggesting that antagonism of α7 nAChRs can reduce neuroinflammation. nih.gov In models of ischemic stroke, treatment with an α7 nAChR agonist reduced the inflammatory response and oxidative stress; conversely, administration of MLA often produced the opposite effect, underscoring the role of this receptor in modulating post-stroke inflammation. plos.org

Cognition and Memory: Given the implication of α7 nAChRs in cognitive processes, MLA has been used to create animal models of cognitive dysfunction. nih.gov Administration of MLA to mice induces cognitive deficits, such as reduced spontaneous alternation in a T-maze, providing a platform to test the efficacy of cognition-enhancing drugs. nih.gov Interestingly, some research has shown that very low, picomolar concentrations of MLA can paradoxically potentiate α7 nAChR responses and improve memory acquisition processes in rats, suggesting a more complex modulatory role for the antagonist at low doses. nih.gov This effect was associated with an increase in hippocampal glutamate efflux. nih.gov

By selectively blocking the α7 nAChR, this compound allows researchers to isolate and study the specific contributions of this receptor subtype to a wide array of complex neurological processes, from cell survival and inflammation to higher-order cognitive functions. nih.govnih.govresearchgate.netnih.govplos.orgnih.govnih.gov

Advanced Analytical Methodologies for Methyllycaconitine Research

Liquid Chromatography Techniques for Quantification and Purity Assessment

Liquid chromatography is a cornerstone technique for separating MLA from complex mixtures, enabling its accurate quantification and the assessment of its purity. The choice of technique often depends on the required sensitivity, resolution, and analysis time.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and robust method for the analysis of methyllycaconitine (B43530). This technique is particularly valuable for quantifying MLA and assessing the purity of both the natural product and its synthetic analogues. nih.gov An assay utilizing ion suppression reverse-phase HPLC with UV absorbance detection at 270 nm has been successfully developed for MLA. nih.gov In this method, the separation is typically achieved on a C18 or similar reversed-phase column, where the polarity of the mobile phase is adjusted to control the retention time of the alkaloid. The UV detector allows for quantification by measuring the absorbance of the analyte as it elutes from the column; MLA has a chromophore that absorbs light in the UV spectrum. Research has shown that this method can reliably detect quantities as low as 280 nanograms of MLA on the column. nih.gov Furthermore, analytical HPLC has been instrumental in confirming the purity of synthesized MLA analogues, with studies reporting purities exceeding 99%. nih.gov

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Technique | Ion Suppression Reverse-Phase HPLC | nih.gov |

| Detector | UV Absorbance | nih.gov |

| Wavelength | 270 nm | nih.gov |

| On-Column Detection Limit | 280 ng | nih.gov |

| Application | Quantification, Purity Assessment | nih.govnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. mdpi.com For the analysis of complex natural products like MLA, UPLC systems can provide superior separation of the target compound from closely related alkaloids or metabolites. mdpi.com A typical UPLC method involves a sub-2 µm particle column, such as an ACQUITY HSS T3, and a binary solvent system often consisting of water and a mixture of acetonitrile (B52724) and methanol (B129727) with a formic acid modifier to ensure good peak shape and ionization efficiency. mdpi.com The high-speed data acquisition capabilities of UPLC make it particularly suitable for coupling with mass spectrometry for high-throughput screening and metabolomic studies. mdpi.com

Mass Spectrometry-Based Approaches for Sensitive Detection and Identification

Mass spectrometry (MS) is an indispensable tool in MLA research due to its exceptional sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for identifying and quantifying MLA and its metabolites, even at trace levels.

For the highly sensitive and selective quantification of MLA in complex biological samples such as plasma and brain tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of LC with the specificity of tandem mass spectrometry. technologynetworks.comnih.gov In a typical LC-MS/MS workflow, after protein precipitation from the biological matrix, MLA is separated on a reversed-phase column and then ionized, usually via positive ion electrospray ionization (ESI). nih.gov The instrument then isolates the protonated molecular ion ([M+H]⁺) of MLA, which has a mass-to-charge ratio (m/z) of 683, and subjects it to collision-induced dissociation. This process fragments the parent ion into characteristic product ions, such as the fragment at m/z 216. nih.gov By monitoring this specific transition (m/z 683 → 216) in what is known as multiple reaction monitoring (MRM) mode, the instrument can quantify MLA with very high specificity and minimal interference from the matrix. nih.govtechnologynetworks.com This approach has achieved a lower limit of quantification of 0.5 ng/mL in both rat plasma and brain tissue, with a linear dynamic range of 0.5-250 ng/mL. nih.gov

Table 2: LC-MS/MS Parameters for this compound Quantification in Biological Samples

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Positive Ion Electrospray Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Parent Ion ([M+H]⁺) | m/z 683 | nih.gov |

| Product Ion | m/z 216 | nih.gov |

| Lower Limit of Quantification | 0.5 ng/mL (in rat plasma and brain) | nih.gov |

| Linear Dynamic Range | 0.5 - 250 ng/mL | nih.gov |

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that is particularly powerful for untargeted metabolomic studies and the structural confirmation of new compounds. scripps.edunih.gov Unlike the targeted approach of triple-quadrupole MS/MS, a QTOF instrument provides highly accurate mass measurements for both precursor and fragment ions, facilitating the determination of elemental compositions. scripps.eduacs.org In MLA research, LC-QTOF-MS can be used to identify MLA and its metabolites in biological systems without prior knowledge of their identities. nih.govmassbank.eu The high-resolution data allows for confident differentiation between compounds with very similar masses. scripps.edu For instance, an Agilent 6520 QTOF has been used to acquire mass spectral data for MLA, providing exact mass measurements that are crucial for its identification. massbank.eu This technique is also vital in the characterization of newly synthesized MLA analogues, where HRMS data confirms that the correct product has been formed by matching the observed exact mass to the calculated theoretical mass. nih.govacs.org

Spectroscopic and Crystallographic Techniques for Structural Characterization in Research

While chromatographic and mass spectrometric methods are excellent for separation and quantification, spectroscopic and crystallographic techniques are essential for the definitive determination of the complex three-dimensional structure of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. nih.gov For a complex alkaloid like MLA, a suite of NMR experiments is required for full structural assignment. One-dimensional techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. acs.orgnih.gov Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms, piecing together the intricate carbon skeleton and the placement of functional groups. nih.govacs.org Nuclear Overhauser Effect Spectroscopy (NOESY) is also employed to determine the stereochemistry of the molecule by measuring through-space interactions between protons. nih.govacs.org

X-ray crystallography provides unambiguous, high-resolution information about the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com This technique was instrumental in the structural analysis of MLA. wikipedia.org Although the free base of MLA has not been crystallized, the crystal structure of a chemical derivative was used to support the initial proposed structure. wikipedia.org Later crystallographic analysis was key in correcting the stereochemistry at the C-1 position of the molecule to the now-accepted α-configuration. wikipedia.org The technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to build a detailed model of the molecular and crystal structure. nih.goveurjchem.com

Infrared (IR) spectroscopy is another valuable technique used to identify the functional groups present in a molecule. nih.govacs.org By measuring the absorption of infrared radiation, an IR spectrum reveals characteristic vibrational frequencies corresponding to specific chemical bonds, such as C=O (carbonyl), O-H (hydroxyl), and C-O (ether) groups, all of which are present in the MLA molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Analog Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and characterization of this compound (MLA) analogs. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of synthetic intermediates and final products. High-resolution NMR, often performed on spectrometers such as a 500 MHz Bruker Avance III, provides detailed information on the chemical environment of individual atoms within the molecule. acs.orgbath.ac.uk

The characterization of simplified AE-bicyclic analogs of MLA demonstrates the power of NMR. acs.org For instance, the reduction of a cyclohexanone (B45756) precursor often yields epimeric secondary alcohols at position 9. The ratio of these isomers can be determined from the ¹H NMR spectrum by comparing the integration of key signals, such as the methyl triplet signals of an N-ethyl group. acs.orgnih.gov The different spatial arrangements of the epimers lead to distinct chemical shifts for nearby protons, for example, the proton at position 9. acs.orgnih.gov

Detailed analysis of NMR spectra reveals subtle structural features. In a series of bicyclic analogs, the NMR spectra were largely similar, with a notable difference in the signals for the protons at carbon 1'. nih.gov In analogs featuring a 2-acetamido-benzoic acid side-chain, a "roofing effect" was observed, which is attributed to steric hindrance from the side-chain. nih.gov In contrast, analogs with a 2-methylsuccinimidobenzoic acid side-chain showed these protons as a single multiplet signal. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining stereochemistry. For example, in a reduced bicyclic analog, a correlation between the equatorial proton at position 9 (9-Hₑq) and the axial protons at positions 2 and 4 (2-Hₐₓ and 4-Hₐₓ) confirmed the axial orientation of the hydroxyl group at position 9. nih.gov

Below are representative NMR data for synthesized MLA analogs.

Table 1: ¹H NMR Spectroscopic Data for an AE-Bicyclic Analog Intermediate (Compound 3) acs.org

| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| NCH₂CH₃ | 1.10 | t, J = 7.2 |

| OCH₂CH₃ | 1.28 | t, J = 7.1 |

| H7ₑq | 1.46–1.57 | m |

| H6ₐₓ and H6ₑq | 2.00–2.18 | m |

| H8ₑq | 2.19–2.28 | m |

| NCH₂CH₃, H5, H8ₐₓ, H4ₐₓ | 2.37–2.60 | m |

| H7ₐₓ | 2.78–2.90 | m |

| H2ₐₓ | 2.94 | d, J = 12.0 |

| H4ₑq | 3.15 | d, J = 11.1 |

| H2ₑq | 3.22 | d, J = 11.4 |

| OCH₂CH₃ | 4.21 | q, J = 7.1 |

Spectra recorded in CDCl₃ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for an AE-Bicyclic Analog Intermediate (Compound 3) acs.org

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| NCH₂CH₃ | 12.7 |

| OCH₂CH₃ | 14.1 |

| C7 | 20.5 |

| C6 | 34.1 |

| C8 | 36.8 |

| C5 | 47.2 |

| NCH₂CH₃ | 51.1 |

| C1 | 58.8 |

| C4 | 59.9 |

| OCH₂CH₃ | 61.0 |

| C2 | 61.6 |

| ester | 171.1 |

| C9 | 212.6 |

Spectra recorded in CDCl₃ at 125 MHz.

X-ray Crystallography for Stereochemical Determination of Derivatives

X-ray crystallography is the definitive analytical method for determining the three-dimensional structure and absolute stereochemistry of crystalline molecules. wikipedia.orgnih.gov In the history of this compound research, X-ray crystallography of a chemical derivative played a supportive role in the initial structure elucidation published in 1959. wikipedia.org However, this early structural assignment was later found to be incorrect regarding the stereochemistry of the methoxy (B1213986) group at the C-1 position, which was revised from a β- to an α-configuration in the early 1980s. wikipedia.org This historical example underscores the critical importance of obtaining high-quality crystals and precise data for accurate structural determination.

While a crystal structure of MLA itself has been challenging to obtain, the technique has been successfully applied to related compounds and complexes. For instance, the crystal structure of a complex between MLA and an acetylcholine (B1216132) binding protein (AChBP) has been determined, providing insight into its mode of binding to receptors. wikipedia.org

Furthermore, single-crystal X-ray crystallography has been effectively used to analyze the conformations of the A-rings of other naturally occurring norditerpenoid alkaloids, such as mesaconitine, karacoline, condelphine, and neoline. acs.org These studies revealed that the A-rings adopt various twisted-chair and twisted-boat conformations, which are stabilized by factors like intramolecular hydrogen bonds. acs.org Such analyses of related alkaloid derivatives are invaluable for understanding the conformational dynamics of the complex ring systems inherent to MLA. acs.org The development of co-crystallization techniques, where a difficult-to-crystallize analyte is crystallized with a "chaperone" molecule, presents a promising avenue for obtaining high-resolution structures of small molecules and their derivatives that are otherwise resistant to forming suitable crystals for X-ray analysis. nih.gov

Comparative and Translational Research Perspectives on Methyllycaconitine

Comparative Receptor Pharmacology with Other Diterpenoid Alkaloids and nAChR Antagonists

Methyllycaconitine (B43530) is a competitive antagonist at nAChRs, with a particularly high affinity for the α7 subtype. nih.govacs.org This selectivity distinguishes it from many other diterpenoid alkaloids and general nAChR antagonists. While MLA is a potent blocker of α7 nAChRs, its affinity for other nAChR subtypes, such as those found in muscle and other brain regions, is significantly lower. nih.gov For instance, MLA binds with high avidity to [125I]α-bungarotoxin sites in the chick brain (Ki = 5.4 nM), which are rich in α7 nAChRs, but is approximately 200-fold less potent at muscle nAChRs. nih.gov

The pharmacological profile of MLA is also distinct when compared to other nAChR antagonists. Unlike the classical neuromuscular blocker d-tubocurarine, which also exhibits antagonist properties at nicotinic sites, MLA's primary utility in research stems from its subtype selectivity. wikipedia.org The structure of MLA, particularly its anthranilate ester side-chain, is crucial for its high-affinity binding and competitive antagonism at α7 nAChRs. nih.govresearchgate.net Alterations to this structure, such as the removal of the methyl group from the methylsuccinimido-ring to form lycaconitine, can reduce affinity for α7 receptors by about 20-fold. wikipedia.org

Studies comparing MLA with other antagonists like α-conotoxin-MII have revealed further complexities. In rat striatal synaptosomes, both MLA and α-conotoxin-MII inhibit dopamine (B1211576) release by acting at the same presynaptic nAChR, suggested to be an α3/α6β2β3* subtype, highlighting that MLA's selectivity is not absolute and should be considered in the context of the specific neuronal system under investigation. nih.gov The inhibitory concentration of MLA at different nAChR subtypes underscores its selectivity.

| nAChR Subtype | Species/Tissue | Reported Inhibitory Constant (Ki) or IC50 | Reference |

|---|---|---|---|

| α7 | Chick Brain | 5.4 nM (Ki) | nih.gov |

| α7 | Human (recombinant) | 2 nM (IC50) | nih.gov |

| α3/α6β2β3* (presumed) | Rat Striatum | 33 nM (Ki) | nih.gov |

| Muscle-type | Chick | 1.1 µM (IC50) | nih.gov |

| [3H]nicotine sites | Chick Brain | 3.7 µM (Ki) | nih.gov |

Elucidating Species Differences in α7 nAChR Pharmacology Using this compound

The pharmacological properties of nAChRs, including their sensitivity to antagonists like MLA, can vary significantly across different species. These differences provide valuable insights into the evolution and function of the nicotinic cholinergic system. MLA has proven to be an effective tool for probing these species-specific variations.

For example, research on MLA analogs has shown different modes of antagonism at rat nAChRs; some analogs act as competitive antagonists at α7 nAChRs while exhibiting noncompetitive antagonism at α4β2 nAChRs within the same species. nih.govresearchgate.net This highlights how subtle changes in receptor subunit composition or structure between different nAChR subtypes within a single species can lead to distinct pharmacological profiles.

Furthermore, comparative studies have revealed marked differences in MLA's potency between species. MLA is a potent antagonist of central nAChRs in the chick Edinger-Westphal nucleus, with a nearly complete functional blockade at 10 nM. nih.gov In contrast, it is 1000-fold less potent at blocking nicotinic responses in the lateral spiriform nucleus of the same species. nih.gov When comparing across species, the affinity of MLA for α7 nAChRs can also differ. For instance, studies on human α7 nAChRs expressed in Xenopus oocytes have demonstrated high-potency antagonism by MLA. nih.gov In mice, the role of the α7 subunit in the acute toxicosis of MLA has been investigated, with studies in knockout mice suggesting that other nAChR subunits, likely at the neuromuscular junction, are the primary targets for MLA's acute toxicity. nih.gov This finding underscores that while MLA is a potent α7 antagonist, its physiological effects can be mediated by interactions with multiple nAChR subtypes, and the relative importance of these interactions may differ between species.

| Species | Brain Region/Receptor Source | Observation | Reference |

|---|---|---|---|

| Chick | Edinger-Westphal neurons | High potency (near complete blockade at 10 nM) | nih.gov |

| Chick | Lateral spiriform nucleus | Low potency (1000-fold less than in Edinger-Westphal neurons) | nih.gov |

| Rat | α7 and α4β2 nAChRs (recombinant) | MLA analogs show competitive antagonism at α7 and noncompetitive at α4β2 | nih.govresearchgate.net |

| Human | α7 nAChR (recombinant) | High potency antagonist (IC50 = 2 nM) | nih.gov |

| Mouse | Whole animal (knockout studies) | α7 nAChR does not play an integral role in acute toxicosis | nih.gov |

This compound as a Preclinical Tool for Investigating Modulators of Nicotinic Cholinergic Systems

Given its high selectivity for α7 nAChRs, MLA has become an indispensable tool in preclinical research for investigating the function of these receptors and the effects of various nicotinic cholinergic system modulators. acs.orgresearchgate.net It is frequently used to confirm that the effects of a novel compound are indeed mediated through the α7 nAChR. nih.gov

In animal models of cognitive disorders, such as those mimicking Alzheimer's disease or schizophrenia, MLA has been used to induce cognitive deficits by blocking α7 nAChRs. nih.gov This MLA-induced cognitive dysfunction model is highly sensitive to reversal by cognition-enhancing drugs, making it a valuable platform for screening and profiling new therapeutic agents. nih.gov For example, studies have shown that donepezil (B133215) and galantamine can reverse MLA-induced cognitive deficits in mice. nih.gov

MLA is also employed to dissect the role of α7 nAChRs in various physiological and pathological processes. For instance, it has been used to demonstrate the involvement of α7 nAChRs in the anxiogenic effects of nicotine (B1678760) in the dorsal hippocampus and in the modulation of the inflammatory response. nih.govnih.gov By blocking α7 nAChRs with MLA, researchers can investigate the downstream signaling pathways and cellular responses that are dependent on the activation of these receptors. researchgate.net The development of MLA analogs further expands the preclinical toolkit, allowing for the exploration of structure-activity relationships and the identification of novel noncompetitive inhibitors of nAChRs. nih.gov

Future Directions in this compound Research for Understanding Receptor Biology and Pathophysiology

Future research involving this compound is poised to further unravel the complexities of nAChR biology and its role in disease. A key area of focus will be the continued development and characterization of MLA analogs. acs.org The synthesis of simplified or modified versions of the MLA molecule allows for a systematic exploration of the structural features required for high-affinity and selective binding to α7 nAChRs. nih.govacs.org This line of research could lead to the development of even more specific pharmacological probes and potentially new therapeutic leads.

Another promising avenue is the use of MLA and its derivatives to explore the allosteric modulation of nAChRs. While MLA is a competitive antagonist, understanding how its binding is affected by allosteric modulators can provide deeper insights into the conformational changes that govern receptor function. nih.gov This is particularly relevant for the development of positive allosteric modulators (PAMs) of α7 nAChRs, which are being investigated as potential treatments for cognitive deficits.